molecular formula C8H6BrFO2 B1525638 4-Bromo-3-fluoro-2-methylbenzoic acid CAS No. 1349716-97-7

4-Bromo-3-fluoro-2-methylbenzoic acid

Cat. No.: B1525638
CAS No.: 1349716-97-7
M. Wt: 233.03 g/mol
InChI Key: BVAPYHANHITQQW-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2. It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, which is further substituted with a carboxylic acid group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-fluoro-2-methylbenzoic acid typically involves halogenation and carboxylation reactions. One common method is the bromination of 3-fluoro-2-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the para-position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation techniques. The process involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used to oxidize the methyl group to a carboxylic acid.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) to replace the bromine atom with other functional groups.

Major Products Formed:

  • Oxidation: The major product is this compound itself, as the carboxylic acid group is already present.

  • Reduction: The major product is 4-bromo-3-fluoro-2-methylbenzyl alcohol.

  • Substitution: The major products depend on the nucleophile used, such as 4-bromo-3-fluoro-2-methylbenzamide when ammonia is used.

Scientific Research Applications

4-Bromo-3-fluoro-2-methylbenzoic acid is utilized in various scientific research fields due to its unique chemical properties:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-3-fluoro-2-methylbenzoic acid is similar to other halogenated benzoic acids, such as 4-bromo-2-fluoro-3-methylbenzoic acid and this compound. These compounds differ in the position of the halogen atoms and the methyl group on the benzene ring, which can lead to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 4-bromo-2-fluoro-3-methylbenzoic acid

  • 4-bromo-3-fluoro-2-methylbenzoic acid

  • 4-bromo-2-fluoro-2-methylbenzoic acid

Properties

IUPAC Name

4-bromo-3-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAPYHANHITQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693214
Record name 4-Bromo-3-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349716-97-7
Record name 4-Bromo-3-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-fluoro-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-3-fluorobenzoic acid (WAKO, 1.0 g) was dissolved in methanol (10 mL), followed by addition of concentrated sulfuric acid (10 drops). The mixture was refluxed for three hours. After cooling to room temperature, water was added and the extraction was carried out with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to obtain the target compound (618 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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